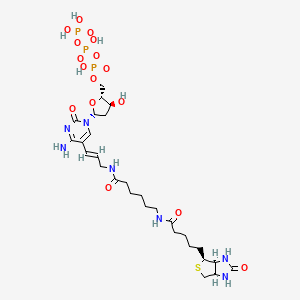
Biotin-11-deoxycytidine-5'-triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-11-deoxycytidine-5’-triphosphate is a modified nucleotide that combines biotin, an 11-atom linker, and deoxycytidine-5’-triphosphate. This compound is primarily used in molecular biology for labeling and detection purposes. The biotin moiety allows for efficient interaction with avidin and streptavidin, making it a valuable tool in various biochemical assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin-11-deoxycytidine-5’-triphosphate is synthesized by attaching a biotin molecule to deoxycytidine-5’-triphosphate via an 11-atom linker. The synthesis involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The reaction conditions typically require the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of Biotin-11-deoxycytidine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves automated synthesis machines, stringent quality control measures, and purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Biotin-11-deoxycytidine-5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The biotin moiety can be substituted with other functional groups for different labeling purposes.
Enzymatic Incorporation: It can be incorporated into DNA via enzymatic reactions such as nick translation, random priming, or 3’-end terminal labeling.
Common Reagents and Conditions
Common reagents used in these reactions include:
Enzymes: DNA polymerases, reverse transcriptase, and terminal transferase.
Buffers: Tris-HCl buffer at pH 7.5 is commonly used to maintain optimal reaction conditions.
Major Products Formed
The major products formed from these reactions are biotin-labeled DNA or cDNA probes, which can be detected using streptavidin conjugated with various markers such as horseradish peroxidase (HRP), alkaline phosphatase (AP), or fluorescent dyes .
Scientific Research Applications
Biotin-11-deoxycytidine-5’-triphosphate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of labeled DNA probes for various analytical techniques.
Biology: Employed in in situ hybridization, microarray gene profiling, and other molecular biology assays.
Medicine: Utilized in diagnostic assays to detect specific DNA sequences or mutations.
Industry: Applied in the production of biotinylated DNA for research and development purposes
Mechanism of Action
The mechanism of action of Biotin-11-deoxycytidine-5’-triphosphate involves its incorporation into DNA by DNA polymerases. The biotin moiety allows for subsequent detection using avidin or streptavidin conjugates. This interaction is highly specific and strong, enabling efficient detection and analysis of the labeled DNA.
Comparison with Similar Compounds
Similar Compounds
Biotin-11-deoxyuridine-5’-triphosphate: Similar in structure but contains deoxyuridine instead of deoxycytidine.
Biotin-16-dUTP: Another biotin-labeled nucleotide used for similar applications but with a different linker length.
Uniqueness
Biotin-11-deoxycytidine-5’-triphosphate is unique due to its specific linker length, which provides optimal substrate properties and labeling efficiency. This makes it particularly suitable for applications requiring high sensitivity and specificity .
Biological Activity
Biotin-11-deoxycytidine-5'-triphosphate (Biotin-11-dCTP) is a biotin-labeled nucleotide that plays a significant role in molecular biology, particularly in the fields of DNA labeling and gene expression studies. This compound is commonly utilized in various applications, including PCR (Polymerase Chain Reaction), nick translation, and other enzymatic reactions where DNA synthesis and labeling are required.
Biotin-11-dCTP is characterized by its structure:
- Chemical Name : Biotin-11-2′-deoxycytidine-5′-triphosphate, tetralithium salt
- Molecular Formula : C28H42N7O16P3
- Molecular Weight : 885.42 g/mol
- Purity : ≥95%
This compound is typically supplied as a 1 mM solution in a buffer with a pH of 7.5, making it suitable for various biochemical applications .
Biological Activity
Biotin-11-dCTP exhibits several biological activities that make it valuable in research:
- Enzymatic Incorporation into DNA :
- Detection Methods :
- Role in Gene Expression Studies :
Applications in Research
Biotin-11-dCTP has been employed in various studies and experimental designs, demonstrating its versatility:
Table 1: Applications of Biotin-11-dCTP
| Application | Description |
|---|---|
| PCR | Used for non-radioactive labeling of DNA during amplification processes. |
| Nick Translation | Facilitates the incorporation of biotin-labeled nucleotides into DNA. |
| cDNA Synthesis | Enables the labeling of cDNA for subsequent analysis and detection. |
| Apoptosis Assays | Utilized to assess cell death mechanisms through biotin-labeled DNA. |
| Hybridization Techniques | Enhances sensitivity and specificity in detecting nucleic acid sequences. |
Case Studies
Several studies have highlighted the utility of Biotin-11-dCTP:
-
Gene Therapy Applications :
- In gene therapy research, biotinylated nucleotides have been used to deliver therapeutic genes effectively to target cells. For instance, studies have shown that aptamer-siRNA conjugates incorporating biotin-labeled nucleotides can achieve targeted delivery and expression suppression of viral genes in HIV-infected cells, demonstrating the potential of biotinylated compounds in therapeutic contexts .
- Cancer Research :
- DNA Damage Studies :
Properties
Molecular Formula |
C28H46N7O16P3S |
|---|---|
Molecular Weight |
861.7 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C28H46N7O16P3S/c29-26-17(14-35(28(40)34-26)24-13-19(36)20(49-24)15-48-53(44,45)51-54(46,47)50-52(41,42)43)7-6-12-31-22(37)9-2-1-5-11-30-23(38)10-4-3-8-21-25-18(16-55-21)32-27(39)33-25/h6-7,14,18-21,24-25,36H,1-5,8-13,15-16H2,(H,30,38)(H,31,37)(H,44,45)(H,46,47)(H2,29,34,40)(H2,32,33,39)(H2,41,42,43)/b7-6+/t18-,19-,20+,21-,24+,25-/m0/s1 |
InChI Key |
JZKGHPGIZWCMBI-VPHBQDTQSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)/C=C/CNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















